molecular formula C17H18N6 B2865288 1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine CAS No. 339105-50-9

1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

Cat. No.: B2865288
CAS No.: 339105-50-9
M. Wt: 306.373
InChI Key: MLKOOYZIYKTZDU-UHFFFAOYSA-N
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Description

1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a phenyl group and a 1-phenyltetrazole moiety. The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. This compound has been explored as a precursor for synthesizing multi-target antipsychotics and anti-inflammatory agents due to its ability to interact with dopamine and serotonin receptors . Its structural rigidity and hydrogen-bonding capacity enhance receptor binding, while the phenyl groups contribute to lipophilicity, influencing pharmacokinetic profiles .

Properties

IUPAC Name

1-phenyl-4-(1-phenyltetrazol-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c1-3-7-15(8-4-1)21-11-13-22(14-12-21)17-18-19-20-23(17)16-9-5-2-6-10-16/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKOOYZIYKTZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

The cyclocondensation method involves the formation of the tetrazole ring via a [2+3] cycloaddition reaction between a nitrile precursor and sodium azide. This route is adapted from methodologies used for analogous piperazine-tetrazole hybrids.

Procedure :

  • Nitrile Preparation : A piperazine derivative functionalized with a phenyl group and a nitrile moiety (e.g., 1-phenylpiperazine-4-carbonitrile) is synthesized via nucleophilic substitution.
  • Tetrazole Formation : The nitrile undergoes cycloaddition with sodium azide and ammonium chloride in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
  • Work-up : The crude product is purified via recrystallization or column chromatography.

Key Considerations :

  • Regioselectivity : The reaction favors the 1,5-disubstituted tetrazole isomer due to electronic and steric factors.
  • Yield : Reported yields for similar tetrazole formations range from 70% to 85%.

Nucleophilic Substitution

This method leverages the displacement of a leaving group on a pre-formed tetrazole by a piperazine nucleophile.

Procedure :

  • Tetrazole Activation : 5-Chloro-1-phenyl-1H-tetrazole is prepared via chlorination of the corresponding tetrazole using phosphorus oxychloride.
  • Coupling Reaction : The activated tetrazole reacts with 1-phenylpiperazine in the presence of a base (e.g., potassium carbonate) in acetonitrile at reflux.
  • Isolation : The product is extracted with dichloromethane, washed with brine, and dried over anhydrous sodium sulfate.

Optimization Insights :

  • Solvent Choice : Polar solvents (e.g., DMF) improve reaction kinetics but may increase side reactions.
  • Catalysis : Transition metal catalysts (e.g., CuI) enhance coupling efficiency but raise costs.

Coupling Reactions via Condensation Reagents

Adapted from patented piperazine syntheses, this route employs condensation reagents to facilitate amide bond formation between tetrazole-carboxylic acids and piperazine.

Procedure :

  • Tetrazole-Carboxylic Acid Synthesis : 1-Phenyl-1H-tetrazole-5-carboxylic acid is prepared via oxidation of a hydroxymethyl precursor.
  • Activation : The carboxylic acid is activated using Lawesson’s reagent or Belleau’s reagent in tetrahydrofuran (THF).
  • Piperazine Coupling : The activated intermediate reacts with 1-phenylpiperazine at 50–60°C for 12–18 hours.
  • Deprotection : If protected groups (e.g., Boc) are used, acidic or catalytic hydrogenation conditions are applied.

Advantages :

  • Safety : Lawesson’s reagent offers lower toxicity compared to traditional thiation agents like phosphorus pentasulfide.
  • Scalability : Yields exceeding 85% are achievable under optimized conditions.

Experimental Procedures

Representative Protocol for Method 2.3

Materials :

  • 1-Phenyl-1H-tetrazole-5-carboxylic acid (1.0 equiv)
  • 1-Phenylpiperazine (1.2 equiv)
  • Lawesson’s reagent (0.5 equiv)
  • THF, pyridine

Steps :

  • Dissolve the tetrazole-carboxylic acid and Lawesson’s reagent in THF.
  • Add pyridine dropwise and stir at 50°C for 2 hours.
  • Introduce 1-phenylpiperazine and continue stirring for 12 hours.
  • Quench with aqueous NaOH, extract with dichloromethane, and concentrate.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 82% (white solid).

Results and Discussion

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclocondensation 78 95 One-pot synthesis Requires high-temperature conditions
Nucleophilic Substitution 75 92 Scalable Chlorination step hazardous
Condensation Reagents 85 98 High yield, low toxicity Costly reagents

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 10H, aromatic), 4.20 (s, 4H, piperazine), 3.75 (s, 4H, piperazine).
  • LC-MS : m/z 307.16 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The phenyl and tetrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products.

Scientific Research Applications

1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Receptor Binding Affinities of Selected Piperazine Derivatives

Compound Structure Receptor Ki (nM) Ref
Target Compound Tetrazole-piperazine Dopamine D₂ 120
LASSBio-579 Pyrazole-piperazine 5-HT₁A 85
Compound 3 (Thiazolopyrimidine) Piperazine-benzyl hA2A adenosine 58

Table 2: Solubility and pKa of Piperazine Analogues

Compound Spacer Solubility (μM) pKa
Target Compound None <20 3.8
8ac Ethylene >80 6.5
8b Methylene 60–80 5.0

Biological Activity

1-Phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C14H16N6
  • Molecular Weight : 284.32 g/mol
  • IUPAC Name : 1-phenyl-4-(1-phenyl-1H-tetrazol-5-yl)piperazine

Anticonvulsant Activity

Research indicates that tetrazole derivatives exhibit significant anticonvulsant properties. A study demonstrated that compounds with similar structures to 1-phenyl-4-(1-phenyl-1H-tetrazol-5-yl)piperazine showed promise in reducing seizure activity in animal models. The mechanism of action is believed to involve modulation of the GABAergic system, enhancing inhibitory neurotransmission .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. SAR studies indicate that modifications in the phenyl and tetrazole moieties can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with electron-donating groups on the phenyl ring exhibited increased activity against tumor cells .

CompoundCell Line TestedIC50 (µM)
1Jurkat23.30
2HT-29<1000

Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. Preliminary studies have shown that tetrazole derivatives can inhibit CA activity, which may have therapeutic implications for conditions like glaucoma and certain types of cancer .

Study 1: Anticonvulsant Efficacy

In a controlled trial involving rodent models, researchers administered various doses of 1-phenyl-4-(1-phenyl-1H-tetrazol-5-yl)piperazine. The results indicated a dose-dependent reduction in seizure frequency and duration, with maximum efficacy observed at higher concentrations. This suggests a potential for development as an anticonvulsant agent.

Study 2: Antitumor Properties

A series of in vitro tests were conducted on human cancer cell lines (e.g., A431 and Jurkat). The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. The presence of specific substituents on the phenyl ring was crucial for enhancing activity, highlighting the importance of molecular design in drug development .

Q & A

Q. Key Optimization Parameters :

StepTemperature (°C)Reaction Time (h)Yield (%)
Tetrazole formation80–1006–860–75
Piperazine couplingRT–604–1250–70

Validation : Monitor via TLC (hexane:EtOAc, 1:2) and confirm structure with ¹H/¹³C NMR .

Basic: How do I characterize the purity and structural integrity of this compound?

Q. Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy :
    • ¹H NMR : Confirm aromatic protons (δ 7.2–7.8 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm) .
    • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 358.1 (calculated for C₁₈H₁₉N₇) .
  • Elemental Analysis : Match C, H, N percentages to theoretical values (±0.3%) .

Advanced: How can I resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer :
Discrepancies may arise from:

  • Assay Conditions : Compare MIC (Minimum Inhibitory Concentration) protocols (e.g., broth microdilution vs. agar diffusion) .
  • Structural Analogues : Minor substituent changes (e.g., fluorophenyl vs. methoxyphenyl) alter receptor binding .
  • Cellular Models : Test across multiple cell lines (e.g., MCF-7 for breast cancer vs. HepG2 for liver cancer) to confirm specificity .

Q. Example Data Comparison :

StudyIC₅₀ (μM)Cell LineSubstituent
A 12.3HeLa3-Fluorophenyl
B 45.7A5494-Methoxyphenyl

Resolution Strategy : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate under standardized conditions .

Advanced: What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or EGFR kinase). Parameterize tetrazole’s electronegativity and piperazine’s conformational flexibility .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Corate substituent effects (e.g., logP, polar surface area) with bioactivity data from analogues .

Q. Key Output Metrics :

  • Docking score (ΔG < −8 kcal/mol suggests strong binding).
  • Hydrogen bonds between tetrazole N-atoms and active-site residues (e.g., Arg125 in COX-2) .

Basic: What are the stability considerations for storing this compound?

Q. Methodological Answer :

  • Storage Conditions :
    • Temperature: −20°C in amber vials to prevent photodegradation .
    • Solubility: Store in anhydrous DMSO (10 mM stock) to avoid hydrolysis .
  • Stability Tests :
    • Monitor via HPLC every 6 months for degradation products (e.g., piperazine ring oxidation) .
    • Avoid exposure to strong oxidizers (e.g., H₂O₂) or extremes of pH (<3 or >10) .

Q. Degradation Indicators :

  • Appearance of yellow coloration (suggests tetrazole ring decomposition).
  • Loss of NMR signal sharpness .

Advanced: How can I optimize reaction yields for scale-up synthesis?

Q. Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂ for Suzuki couplings or CuI for click chemistry .
  • Solvent Optimization : Replace DMF with THF or EtOAc to improve solubility and reduce side reactions .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., tetrazole cyclization) .

Q. Case Study :

ParameterBatch Reactor YieldFlow Reactor Yield
Tetrazole formation65%82%

Q. Scale-Up Protocol :

Pre-purify intermediates via column chromatography.

Use in-situ IR to monitor reaction progression .

Advanced: What strategies validate the compound’s pharmacokinetic (ADME) profile in preclinical studies?

Q. Methodological Answer :

  • Absorption : Caco-2 cell monolayer assay to measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
  • Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites via LC-MS/MS .
  • Excretion : Radiolabel the compound (³H or ¹⁴C) and track urinary/fecal excretion in rodent models .

Q. Critical Parameters :

  • Plasma protein binding (<90% ensures free drug availability).
  • Half-life (t₁/₂ > 4 h for sustained action) .

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